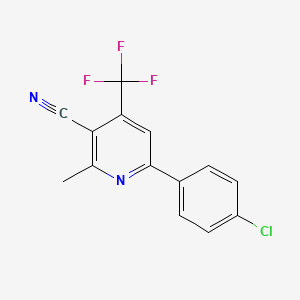
6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile (6-CP-2-M-4-TFMP) is a compound that has been studied extensively for its unique properties and potential applications. It is a member of the pyridine-3-carbonitrile (P3CN) family of compounds, which are derivatives of the parent compound, pyridine. 6-CP-2-M-4-TFMP is a trifluoromethylated version of the parent compound, which has been found to possess a variety of interesting properties.
Applications De Recherche Scientifique
Pyrrolopyrazine Derivatives
Scientific Field
Application Summary
Pyrrolopyrazine derivatives, which are nitrogen-containing heterocycles, have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Methods of Application
The synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
Results or Outcomes
Pyrrolopyrazine derivatives have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Pyridine Compounds with Antimicrobial and Antiviral Activities
Scientific Field
Application Summary
Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
Methods of Application
The synthesis of pyridine compounds involves various methods, including the reaction of acetylene with hydrogen cyanide in a red-hot iron tube furnace, and the Hantzsch synthesis, which is a multicomponent reaction, starting from a β-ketoester, an aldehyde and ammonia .
Results or Outcomes
All antimicrobial active compounds studied revealed favorable binding interactions and binding energy with the binding site of thymidylate kinase (ID: 4QGG) with values ranging from −15.52 to −25.36 kcal mol −1, which is comparable to the native ligand of −24.34 kcal mol −1 .
Antiproliferative Activity of 3-Cyanopyridines
Application Summary
3-Cyanopyridines have been reported to possess antiproliferative activity. They have been studied for their potential as antitumor agents .
Methods of Application
The synthesis of 3-cyanopyridines involves the reaction of sodium methoxide, ether, 3-acetyl-2H-chromen-2-one or 2-acetyl-3H-benzo[f]chromen-3-one, and ethyl formate .
Results or Outcomes
The pyridine derivatives 5c and 5d (IC50 = 1.46, 7.08 µM, respectively) have shown promising antitumor activity against the liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .
Pyridine Compounds with Antimicrobial and Antiviral Activities
Application Summary
Compounds 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one were found to have antimicrobial and antiviral activities .
Methods of Application
The synthesis of these compounds involves various chemical reactions .
Results or Outcomes
These compounds were found to be more potent against all tested strains, S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, and P. rubrum .
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2/c1-8-11(7-19)12(14(16,17)18)6-13(20-8)9-2-4-10(15)5-3-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDKWQCWYHXIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(Tert-butyl)phenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2660739.png)
![Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate](/img/structure/B2660741.png)
![3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2660742.png)
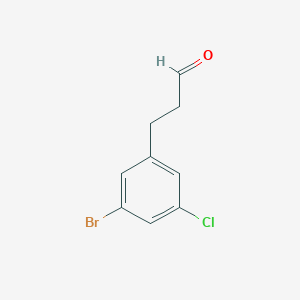
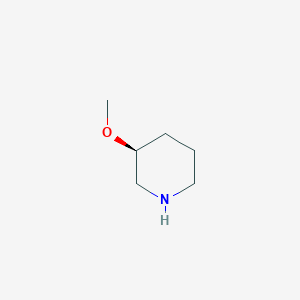
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea](/img/structure/B2660745.png)
![benzyl 2-[8-(butan-2-yl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2660747.png)
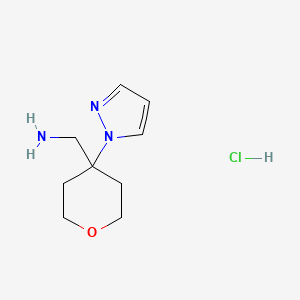
![(1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2660751.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-2-carboxamide](/img/structure/B2660753.png)
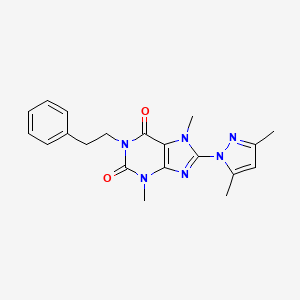
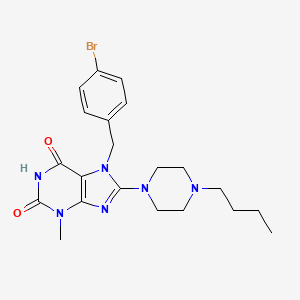
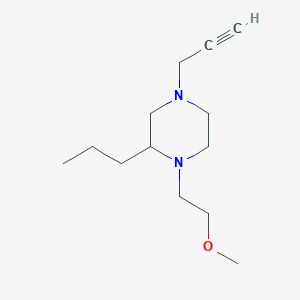
![6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2660759.png)